molecular formula C22H24N4O2 B5280969 1-Ethyl-4,6-dimethyl-3-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl)pyridin-2-one

1-Ethyl-4,6-dimethyl-3-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl)pyridin-2-one

Cat. No.: B5280969
M. Wt: 376.5 g/mol
InChI Key: LWIWMADUHBCIRU-UHFFFAOYSA-N
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Description

1-Ethyl-4,6-dimethyl-3-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl)pyridin-2-one is a complex organic compound that features a unique structure combining a pyridine ring, a pyrazolo[4,3-c]pyridine moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4,6-dimethyl-3-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl)pyridin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4,6-dimethyl-3-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl)pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Ethyl-4,6-dimethyl-3-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl)pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-4,6-dimethyl-3-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl)pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-4,6-dimethyl-3-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl)pyridin-2-one: shares similarities with other pyrazolo[4,3-c]pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 1-position and the dimethyl groups at the 4 and 6 positions of the pyridine ring can significantly impact its interaction with molecular targets and its overall stability .

Properties

IUPAC Name

1-ethyl-4,6-dimethyl-3-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-4-26-15(3)12-14(2)19(22(26)28)21(27)25-11-10-18-17(13-25)20(24-23-18)16-8-6-5-7-9-16/h5-9,12H,4,10-11,13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIWMADUHBCIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(=O)N2CCC3=C(C2)C(=NN3)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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